molecular formula C11H9N5O2S B11845227 4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine

4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine

Cat. No.: B11845227
M. Wt: 275.29 g/mol
InChI Key: GQTKXKQMJXKUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and thiazole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then nitrated to introduce the nitro group at the 8-position. The final step involves the formation of the thiazole ring through a cyclization reaction with a suitable thioamide under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be necessary. This might involve the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The thiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine is unique due to the combination of the imidazo[1,2-a]pyridine and thiazole moieties, which can provide synergistic effects in its biological activity. The presence of the nitro group further enhances its potential as a bioactive compound .

Properties

Molecular Formula

C11H9N5O2S

Molecular Weight

275.29 g/mol

IUPAC Name

4-(2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H9N5O2S/c1-6-9(7-5-19-11(12)14-7)15-4-2-3-8(16(17)18)10(15)13-6/h2-5H,1H3,(H2,12,14)

InChI Key

GQTKXKQMJXKUDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)[N+](=O)[O-])C3=CSC(=N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.